molecular formula C18H21NO4S2 B5891915 N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE

N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE

Cat. No.: B5891915
M. Wt: 379.5 g/mol
InChI Key: NLMJTXQQNILKJA-UHFFFAOYSA-N
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Description

N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two benzyl groups attached to the nitrogen atoms. The compound also contains a sulfonamide group, which is known for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Benzyl Groups: The final step involves the N-alkylation of the sulfonamide with benzyl halides under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Sulfonamides are known for their use as antibiotics, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This inhibition disrupts the production of folate, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~3~,N~3~-DIETHYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE: Similar structure but with ethyl groups instead of benzyl groups.

    N~3~,N~3~-DIBUTYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE: Similar structure but with butyl groups instead of benzyl groups.

Uniqueness

The uniqueness of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE lies in its specific substitution pattern with benzyl groups, which can influence its chemical reactivity and biological activity. The presence of benzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N,N-dibenzyl-1,1-dioxothiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21)12-11-18(15-24)25(22,23)19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJTXQQNILKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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